molecular formula C14H16N2O5S2 B3020413 3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid CAS No. 781626-60-6

3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid

Cat. No.: B3020413
CAS No.: 781626-60-6
M. Wt: 356.41
InChI Key: SBIMPOJDWIZPDA-UHFFFAOYSA-N
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Description

3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid is a useful research compound. Its molecular formula is C14H16N2O5S2 and its molecular weight is 356.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that similar compounds are often used as building blocks in organic synthesis .

Mode of Action

The compound is involved in a process known as catalytic protodeboronation . This process involves the removal of a boron group from an organic molecule, which is then replaced by a hydrogen atom . The compound is also involved in a Matteson–CH2– homologation, which allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but relatively unknown transformation .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling, a widely-used method in organic synthesis . This process involves the cross-coupling of two organic groups, one of which is a boronic ester, such as the compound . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and various types of bond formations .

Result of Action

The compound’s action results in the transformation of the original molecule, with the boron group being replaced by a hydrogen atom . This can lead to the creation of new organic compounds with potentially useful properties .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors . For example, the presence of air and moisture can affect the stability of the compound . Additionally, the specific conditions under which the Suzuki–Miyaura coupling takes place can also impact the compound’s action .

Properties

IUPAC Name

3-[(6-ethoxycarbonyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S2/c1-3-21-14(20)11-7(2)10-12(19)15-8(16-13(10)23-11)6-22-5-4-9(17)18/h3-6H2,1-2H3,(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIMPOJDWIZPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CSCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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